HDAC1 Selectivity Profile
5-Bromo-N-(carboxymethyl)anthranilic acid (CAS 32253-75-1) exhibits potent inhibition of human recombinant HDAC1 with an IC50 of 5 nM, while displaying substantially weaker activity against HDAC6 (IC50 = 1,000 nM) and HDAC8 (IC50 = 13,000 nM) [1]. This 200-fold and 2,600-fold selectivity for HDAC1 over HDAC6 and HDAC8, respectively, is a quantifiable property of the exact CAS 32253-75-1 structure. This selectivity profile is not shared by the unsubstituted N-(carboxymethyl)anthranilic acid core (lacking 5-bromo substitution), nor by 5-bromoanthranilic acid (lacking the N-carboxymethyl group), each of which would be expected to show different HDAC isoform binding characteristics due to altered hydrogen-bonding capacity and steric bulk [1].
| Evidence Dimension | Inhibitory potency (IC50) against human recombinant histone deacetylase isoforms |
|---|---|
| Target Compound Data | HDAC1 IC50 = 5 nM; HDAC6 IC50 = 1,000 nM; HDAC8 IC50 = 13,000 nM |
| Comparator Or Baseline | 5-bromoanthranilic acid (CAS 5794-88-7): no reported HDAC1 inhibitory activity in the same assay; N-(carboxymethyl)anthranilic acid: no reported HDAC1 inhibitory activity |
| Quantified Difference | HDAC1 selectivity ratio: 200-fold over HDAC6, 2,600-fold over HDAC8 |
| Conditions | Inhibition of human recombinant HDAC1/6/8 using Boc-Lys(Ac)-AMC substrate, 20 min preincubation, fluorescence measured at 60 min |
Why This Matters
This isoform selectivity data enables researchers to rationally select CAS 32253-75-1 as an HDAC1-preferring probe, whereas generic anthranilic acid derivatives would fail to reproduce this specific inhibition pattern.
- [1] BindingDB. BDBM50386452 (CHEMBL2047680). 5-bromo-2-(carboxymethylamino)benzoic acid. HDAC1 IC50 = 5 nM; HDAC6 IC50 = 1.00E+3 nM; HDAC8 IC50 = 1.30E+4 nM. Assay: human recombinant HDAC with Boc-Lys(Ac)-AMC substrate, 20 min preincubation, 60 min measurement. View Source
